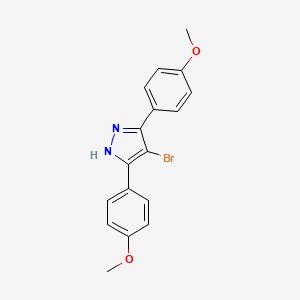
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: is a chemical compound characterized by its unique structural features, including a cyclopropane ring with a phenyl group and a trifluoromethyl group attached to the first carbon atom, and an amine group attached to the same carbon atom. The hydrochloride salt form enhances its stability and solubility in various solvents.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with phenylacetylene and trifluoromethyltrimethylsilane as starting materials.
Cyclopropanation Reaction: The key step involves a cyclopropanation reaction using a suitable catalyst, such as titanium tetrachloride (TiCl4) or zinc triflate (Zn(OTf)2) , to form the cyclopropane ring.
Amination Reaction: The resulting cyclopropane intermediate undergoes an amination reaction with ammonium chloride (NH4Cl) to introduce the amine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid (HCl) .
Industrial Production Methods:
Batch Production: The compound is often produced in batch reactors, where the reaction conditions (temperature, pressure, and catalyst concentration) are carefully controlled to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final product in high purity.
化学反应分析
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form phenyl-2-(trifluoromethyl)cyclopropan-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the trifluoromethyl group.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as alkyl halides or amines , to form different derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid, potassium permanganate (KMnO4) in water.
Reduction: Sodium borohydride (NaBH4) in methanol, lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base, amines in polar solvents.
Major Products Formed:
Oxidation: Phenyl-2-(trifluoromethyl)cyclopropan-1-one.
Reduction: Reduced trifluoromethyl derivatives.
Substitution: Various substituted cyclopropanes.
科学研究应用
(1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride: has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules with cyclopropane rings.
Biology: The compound is used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用机制
The mechanism by which (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors that are sensitive to cyclopropane structures or trifluoromethyl groups.
Pathways Involved: The specific pathways depend on the biological or chemical context, but they may include enzyme inhibition , receptor binding , or modulation of signaling pathways .
相似化合物的比较
(1R,2S)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride
The uniqueness of (1R,2R)-1-Phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride lies in its specific stereochemistry, which can lead to different biological and chemical properties compared to its isomers.
属性
IUPAC Name |
(1R,2R)-1-phenyl-2-(trifluoromethyl)cyclopropan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N.ClH/c11-10(12,13)8-6-9(8,14)7-4-2-1-3-5-7;/h1-5,8H,6,14H2;1H/t8-,9+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMDUTDSKIROIHZ-RJUBDTSPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@]1(C2=CC=CC=C2)N)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-methylquinolin-8-yl)methanone](/img/structure/B2885878.png)
![2-{[1-(4-tert-butylbenzoyl)piperidin-3-yl]oxy}-5-fluoropyrimidine](/img/structure/B2885881.png)


![N-(cyanomethyl)-N-cyclopropyl-2-[(4-methoxyphenyl)sulfanyl]propanamide](/img/structure/B2885884.png)


![[(2-Acetylphenyl)carbamoyl]methyl3-[(5-chloro-2,4-dimethoxyphenyl)(methyl)sulfamoyl]benzoate](/img/structure/B2885889.png)


![N-(6-chloro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2885896.png)
![9-(4-(dimethylamino)phenyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2885897.png)
![2-[3-(1H-Imidazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2885899.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2885901.png)
